molecular formula C10H6F4N2O2S B2377517 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride CAS No. 2137806-41-6

1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride

Cat. No.: B2377517
CAS No.: 2137806-41-6
M. Wt: 294.22
InChI Key: IYVQXCYOLDSDHI-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-(trifluoromethyl)pyrazole with sulfonyl fluoride under controlled conditions. One common method includes the use of alkyl iodides in DMF (dimethylformamide) to afford the N-alkyl pyrazoles . Another approach involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl iodides, hydrazine, carbon monoxide, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium .

Major Products Formed

The major products formed from these reactions include N-alkyl pyrazoles, disubstituted pyrimidines, and sulfonamides .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibiotic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride stands out due to its unique combination of the trifluoromethyl group and the pyrazole ring, which enhances its stability, reactivity, and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVQXCYOLDSDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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